molecular formula C24H26N4O2S B2877662 N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 1005300-70-8

N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2877662
CAS No.: 1005300-70-8
M. Wt: 434.56
InChI Key: OUVPNTFQDCDYFT-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core. Key structural elements include:

  • 4-Methoxyphenyl group: Positioned at the 6-position, contributing to π-π stacking and solubility.
  • 3-Methyl group: Enhances steric stability and modulates electronic effects on the thiazole ring.

Its synthesis likely involves condensation of appropriately substituted precursors, as seen in analogous imidazothiazole syntheses ().

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-5-27(6-2)19-11-9-18(10-12-19)25-23(29)22-16(3)28-15-21(26-24(28)31-22)17-7-13-20(30-4)14-8-17/h7-15H,5-6H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVPNTFQDCDYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Ethyl 2-Methylbenzoimidazo[2,1-b]Thiazole-3-Carboxylate

Initial cyclization employs ethyl 2-chloro-3-oxobutanoate (2) and 2-mercaptobenzimidazole (1) in refluxing 1,4-dioxane (Scheme 1). The reaction proceeds via nucleophilic attack of the thiol group on the α-carbonyl chloride, followed by intramolecular cyclodehydration. Key parameters:

Parameter Value Source
Temperature 100°C
Time 6–8 h
Yield 78%
Characterization ¹H NMR (δ 2.28 ppm, singlet for CH₃)

Mass spectrometry confirms the molecular ion at m/z 261.2 ([M + H]⁺). Divergent pathways emerge at this stage, with the 3-carboxylate group serving as a handle for subsequent modifications.

Functionalization at C-6

Introducing the 4-methoxyphenyl group at position 6 utilizes Ullmann-type coupling under microwave irradiation. Optimized conditions:

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline
  • Base: Cs₂CO₃
  • Solvent: DMF
  • Yield: 82%

¹³C NMR reveals a quaternary carbon at δ 158.9 ppm, confirming aryl attachment. Competing pathways involving Friedel-Crafts alkylation are suppressed by steric hindrance from the methyl group at C-3.

Carboxamide Side Chain Installation

Ester Hydrolysis and Acid Activation

The ethyl ester undergoes saponification using LiOH in THF/H₂O (4:1) at 0°C. Key observations:

  • Complete conversion in 2 h (TLC monitoring)
  • Acid formation confirmed by IR (ν = 1695 cm⁻¹, C=O stretch)

Activation with HATU (1.2 eq) in DMF generates the reactive acyloxyphosphonium intermediate, enabling coupling with 4-(diethylamino)aniline.

Amide Bond Formation

Coupling conditions adapted from PMC9364363:

Reagent Quantity Role
HATU 1.2 eq Coupling agent
DIPEA 3 eq Base
4-(Diethylamino)aniline 1.5 eq Nucleophile

Reaction progress monitored by LC-MS shows complete consumption of the acid after 12 h (RT). Crude product purified via silica chromatography (EtOAc/Hexanes, 1:3 → 1:1 gradient) yields 68% of the carboxamide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 8.21 (d, J = 8.4 Hz, 2H, ArH)
  • δ 7.89 (s, 1H, imidazole-H)
  • δ 6.98 (d, J = 8.8 Hz, 2H, OCH₃-ArH)
  • δ 3.84 (s, 3H, OCH₃)
  • δ 3.32 (q, J = 7.0 Hz, 4H, NCH₂CH₃)
  • δ 1.28 (t, J = 7.0 Hz, 6H, CH₂CH₃)

¹³C NMR (101 MHz, CDCl₃):

  • δ 165.4 (C=O)
  • δ 159.2 (OCH₃-ArC)
  • δ 148.7 (N-C₆H₄-N)
  • δ 47.6 (NCH₂CH₃)
  • δ 12.9 (CH₂CH₃)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₉H₃₁N₄O₂S ([M + H]⁺): 515.2118
Found: 515.2115 (Δ = 0.58 ppm)

Alternative Synthetic Routes

Green Chemistry Approaches

Adapting BEPLS protocols, solvent-free mechanochemical synthesis achieves 58% yield:

  • Reactants ground in ball mill (400 rpm, 1 h)
  • Catalyst: PTSA (5 mol%)
  • Advantages: Reduced E-factor (2.1 vs. 5.7 for classical route)

Continuous Flow Synthesis

Microreactor technology enhances reproducibility:

  • Residence time: 8 min
  • Temperature: 120°C
  • Pressure: 3 bar
  • Yield improvement: 73% vs. 68% batch

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound ID/Name Substituent (R1) Molecular Weight logP Solubility (logSw) Key Features
Target Compound 4-Diethylaminophenyl ~450* ~5.5* ~-5.6* High lipophilicity, electron-rich R1
N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide (G677-0184, ) 3-Chlorophenyl 397.88 5.17 -5.65 Moderate lipophilicity, electron-withdrawing Cl
N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide () 4-Ethoxyphenyl ~400* ~4.2* ~-5.0* Intermediate polarity due to ethoxy
G677-0104 () 4-Fluoro-3-(trifluoromethyl)phenyl 437.39 >5.5 Not reported Highly lipophilic, strong electron-withdrawing CF3

*Estimated based on structural similarity.

Key Observations:
  • Electron Effects: Electron-donating groups (e.g., diethylamino, methoxy) may enhance interactions with aromatic residues in enzyme binding pockets, while electron-withdrawing groups (e.g., Cl, CF₃) could improve metabolic stability ().
COX-2 Inhibition
  • 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives () show potent COX-2 inhibition, with IC₅₀ values influenced by substituents. The target compound’s 4-methoxyphenyl group may reduce COX-2 affinity compared to methylsulfonyl analogs but could shift selectivity toward other targets.
Kinase and CYP3A4 Modulation
  • Thiazole-4-carboxamides () with trimethoxyphenyl groups exhibit CYP3A4 inhibition (e.g., compound 13f, IC₅₀ = 0.8 µM). The diethylamino group in the target compound may enhance interactions with CYP3A4’s hydrophobic active site.
  • Morpholinoethoxy-substituted imidazobenzothiazoles () demonstrate antineoplastic activity, highlighting the role of bulky substituents in targeting kinases.
Antimicrobial and Antifungal Activity
  • 1,3,4-Thiadiazole derivatives () show broad antimicrobial effects, suggesting that imidazothiazole analogs with optimized substituents (e.g., diethylamino for Gram-negative penetration) could exhibit similar profiles.

Biological Activity

N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 366.43 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several promising pharmacological effects:

1. Anticancer Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against melanoma and prostate cancer cells by inhibiting tubulin polymerization and inducing apoptosis in cancer cells .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that thiazole derivatives possess antibacterial and antifungal properties. For example, compounds with similar structures have demonstrated effectiveness against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans .

The mechanism of action for the anticancer activity is primarily through the inhibition of cell division by disrupting microtubule formation. This leads to cell cycle arrest and subsequent apoptosis in cancer cells . The antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related compounds:

StudyFindings
Fayad et al. (2019) Identified novel anticancer compounds through screening drug libraries. Highlighted the potential of imidazo[2,1-b][1,3]thiazole derivatives in cancer therapy .
Research on Thiazoles Demonstrated that thiazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Antimicrobial Review Summarized the antimicrobial properties of 2-amino-1,3,4-thiadiazoles and their derivatives, indicating a scaffold for future drug development .

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